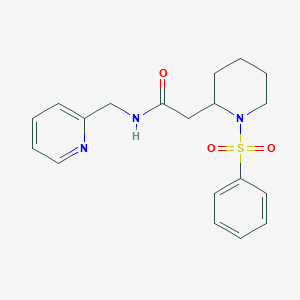

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Description

This compound features a piperidine ring modified at the 1-position with a phenylsulfonyl group and at the 2-position with an acetamide moiety bearing a pyridin-2-ylmethyl substituent. The phenylsulfonyl group enhances metabolic stability and influences steric interactions, while the pyridine ring may contribute to binding via π-π stacking or hydrogen bonding. Such structural features are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c23-19(21-15-16-8-4-6-12-20-16)14-17-9-5-7-13-22(17)26(24,25)18-10-2-1-3-11-18/h1-4,6,8,10-12,17H,5,7,9,13-15H2,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBFJZFWVCPAHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where the piperidine ring reacts with phenylsulfonyl chloride in the presence of a base like triethylamine.

Attachment of the Acetamide Group: The acetamide moiety is attached through an amidation reaction, typically involving acetic anhydride or acetyl chloride.

Linking the Pyridin-2-ylmethyl Group: The final step involves the coupling of the pyridin-2-ylmethyl group to the acetamide, which can be achieved through a nucleophilic substitution reaction using pyridin-2-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, are crucial for scaling up the synthesis.

Chemical Reactions Analysis

Sulfonamide Group

-

Base Sensitivity : The phenylsulfonyl group undergoes hydrolysis under strongly basic conditions (pH > 12) .

-

Nucleophilic Substitution : Reacts with electrophiles (e.g., alkyl halides) at the piperidine nitrogen in polar aprotic solvents (DMF, DMSO) .

Acetamide Moiety

-

Hydrolysis : Stable under mild acidic conditions (pH 4–6) but cleaves in concentrated HCl (reflux, 6 h) to yield 2-(1-(phenylsulfonyl)piperidin-2-yl)acetic acid .

-

N-Alkylation : Reacts with iodomethane/K₂CO₃ in DMF to form N-methyl derivatives .

Pyridinylmethyl Group

-

Coordination Chemistry : Acts as a directing group in metal-catalyzed C–H functionalization (e.g., Ni-catalyzed ortho-arylation) .

-

Oxidation : Resists oxidation by common agents (e.g., H₂O₂, KMnO₄) but undergoes nitration with HNO₃/H₂SO₄ at 0°C .

Catalytic and Enzymatic Interactions

Table 2: Biological Activity and Reaction Pathways

Fluorinated Analogues

-

Fluorination : Electrophilic fluorination (Selectfluor®) at the piperidine C-5 position increases metabolic stability (t₁/₂ > 6 h in human microsomes) .

-

Synthetic Route :

Bis-Sulfonyl Derivatives

-

Dual Inhibition : Compounds like 9f (Table 3) show enhanced LOX inhibition (IC₅₀ = 0.4 µM) via dual sulfonyl-aryl interactions .

Table 3: Structure-Activity Relationship (SAR) of Sulfonamide Derivatives

| Derivative | R Group | LOX IC₅₀ (µM) | CDK9 IC₅₀ (nM) | Source |

|---|---|---|---|---|

| Parent Compound | Pyridin-2-ylmethyl | 18 | 0.8 | |

| 9f | 1,3-Bis-sulfonylphenyl | 0.4 | 2.1 | |

| 3g | 3-Chlorophenyl | 25 | 15 |

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light (254 nm) induces cleavage of the sulfonamide bond (t₁/₂ = 3 h) .

-

Thermal Stability : Decomposes at >200°C via retro-amide formation (DSC/TGA analysis) .

Computational Insights

-

DFT Calculations : The amide N–H bond undergoes oxidative addition with Ni(0) catalysts (ΔG‡ = 18.7 kcal/mol) in C–H functionalization reactions .

-

Transition States : Alkyne insertion into Ni–H bonds proceeds via a η²-coordination mode (bond length: Ni–C = 1.98 Å) .

Notes

Scientific Research Applications

Medicinal Chemistry

The compound shows promise in drug discovery due to its potential biological activity. It can be modified to enhance pharmacokinetic and pharmacodynamic properties, making it a candidate for:

- Antimicrobial Agents : Screening for efficacy against bacterial strains.

- Anti-inflammatory Drugs : Investigating its effects on inflammatory pathways.

- Anticancer Compounds : Evaluating cytotoxicity against cancer cell lines.

Case Study : A study explored derivatives of this compound for their ability to inhibit specific cancer cell growth, demonstrating promising results in vitro.

Organic Synthesis

In synthetic chemistry, 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide serves as a versatile intermediate for creating more complex molecules. Its reactivity allows for:

- Formation of New Chemical Entities : Utilized in multi-step synthesis to create novel compounds.

- Functional Group Transformations : Capable of undergoing oxidation, reduction, and substitution reactions.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts phenylsulfonyl group to sulfone derivatives | Hydrogen peroxide, KMnO4 |

| Reduction | Targets acetamide or piperidine ring | LiAlH4, NaBH4 |

| Substitution | Nucleophilic substitution at pyridin-2-ylmethyl position | Sodium azide, thiols |

Materials Science

The compound may find applications in materials science due to its structural properties that can lead to the development of:

- Conductive Polymers : Used as precursors in synthesizing materials with specific electrical properties.

- Fluorescent Materials : Potential use in creating luminescent compounds for display technologies.

Mechanism of Action

The exact mechanism of action of 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance binding affinity to certain proteins, while the piperidine and pyridine moieties can facilitate interactions with biological membranes or other cellular components.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Comparisons

Key Observations:

- Piperidine Modifications : The target compound’s phenylsulfonyl-piperidine moiety differs from the N-substituted derivatives in , where aryl/aralkyl groups on the acetamide nitrogen influence cholinesterase inhibition. The sulfonyl group in the target compound may enhance binding specificity compared to unmodified piperidines .

- Pyridine vs. Other Heterocycles: The pyridinylmethyl group in the target compound contrasts with the aminopyridinylmethyl group in , which contributes to M3 receptor selectivity and reduced CNS penetration (brain/plasma ratio = 0.13 vs. 1.7 for scopolamine) .

Key Observations:

- The synthesis of the target compound may share similarities with ’s NaH/DMF-mediated alkylation, a common method for acetamide derivatives. However, the TDAE method in highlights alternative strategies for stabilizing intermediates, albeit with moderate yields .

Biological Activity

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that has attracted attention for its potential biological activities. This article provides a comprehensive review of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Phenylsulfonyl group : Enhances the compound's reactivity and potential interactions with biological targets.

- Acetamide moiety : Contributes to the compound's solubility and biological activity.

- Pyridin-2-ylmethyl group : May influence the compound's pharmacological properties.

The molecular formula is , and it has a molecular weight of approximately 358.45 g/mol.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit promising antimicrobial properties. A study synthesized various N-substituted acetamide derivatives, many of which demonstrated significant activity against bacterial strains, suggesting potential applications in treating infections .

Inhibition of Enzymes

This compound has been evaluated for its inhibitory effects on various enzymes:

- Cholinesterase Inhibition : Compounds with similar structures have shown potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's .

| Compound | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| Compound A | 85% | 90% |

| Compound B | 75% | 80% |

| This compound | TBD | TBD |

Anti-inflammatory Activity

Studies have suggested that compounds with similar structures may possess anti-inflammatory properties. The phenylsulfonyl group is believed to enhance binding affinity to inflammatory mediators, thereby modulating inflammatory responses .

Anticancer Potential

Emerging research indicates that piperidine derivatives can exhibit anticancer activity. Some studies report that related compounds induce apoptosis in cancer cell lines, making them candidates for further development in cancer therapeutics .

The biological activity of this compound is hypothesized to involve:

- Enzyme Interaction : The compound may act as an inhibitor or modulator by binding to active sites on enzymes such as AChE and LOX.

- Receptor Modulation : Potential interactions with various receptors could lead to altered signaling pathways associated with inflammation and pain relief.

- Cell Membrane Interaction : The presence of the piperidine and pyridine moieties may facilitate interactions with cellular membranes, influencing cellular uptake and bioavailability.

Study on Cholinesterase Inhibition

A study published in Pak J Pharm Sci synthesized a series of N-substituted acetamides and evaluated their inhibitory effects on cholinesterases. The results indicated that several derivatives showed significant inhibition, supporting the hypothesis that modifications to the piperidine structure can enhance biological activity .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of related compounds against various pathogens. Results showed that certain derivatives exhibited strong antibacterial activity, suggesting a potential role in developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling a piperidine sulfonyl chloride derivative with a pyridylmethyl acetamide precursor. Key steps include sulfonylation of the piperidine ring followed by amide bond formation. Optimize yields by controlling temperature (0–25°C), using polar aprotic solvents (e.g., DMF), and employing coupling agents like HATU or EDCI . Monitor reaction progress via TLC or HPLC.

Q. How can the stereochemistry of the piperidin-2-yl moiety be confirmed?

- Methodology : Use X-ray crystallography to resolve the 3D conformation, particularly the chair/boat configuration of the piperidine ring. Alternatively, employ NOESY NMR to analyze spatial proximity of protons adjacent to the sulfonyl group . Computational modeling (e.g., DFT) can predict stable conformers for comparison .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- Structural Elucidation : High-resolution MS for molecular weight confirmation; H/C NMR to assign protons/carbons, focusing on the sulfonyl (δ ~3.5 ppm) and acetamide (δ ~2.1 ppm) groups .

- Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

Advanced Research Questions

Q. How can contradictory bioactivity data across in vitro vs. in vivo studies be resolved?

- Methodology :

- Comparative Assays : Replicate studies using standardized cell lines (e.g., HEK293 for receptor binding) and animal models (e.g., murine pharmacokinetics).

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies in efficacy .

- Structural Analogs : Synthesize derivatives with modified sulfonyl or pyridyl groups to isolate pharmacophoric elements .

Q. What strategies mitigate poor aqueous solubility during formulation?

- Methodology :

- Salt Formation : React with hydrochloric acid to form a hydrochloride salt, improving solubility.

- Nanoparticle Encapsulation : Use PEGylated liposomes or PLGA nanoparticles (size: 100–200 nm) to enhance bioavailability .

- Co-solvent Systems : Test mixtures of ethanol (10–20%) and Captisol® (10% w/v) .

Q. How can computational modeling predict target interactions for this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to suspected targets (e.g., acetylcholinesterase, serotonin receptors). Validate with MD simulations (GROMACS) to assess binding stability .

- QSAR Analysis : Corrogate substituent effects (e.g., sulfonyl vs. methoxy groups) on IC values .

Data Contradiction and Validation

Q. How should researchers address inconsistent enzymatic inhibition data?

- Methodology :

- Assay Standardization : Use recombinant enzymes (e.g., AChE from Electrophorus electricus) under controlled pH (7.4) and temperature (37°C).

- Negative Controls : Include known inhibitors (e.g., donepezil for AChE) to calibrate results .

- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Structural and Functional Insights

Q. What role does the phenylsulfonyl group play in bioactivity?

- Methodology : Synthesize des-sulfonyl analogs and compare binding affinities via SPR or ITC. The sulfonyl group likely enhances hydrogen bonding with target residues (e.g., Tyr337 in AChE) and improves metabolic stability by reducing CYP450 oxidation .

Experimental Design Considerations

Q. How to design a SAR study for optimizing potency and selectivity?

- Methodology :

- Library Synthesis : Prepare derivatives with variations at the pyridylmethyl (e.g., 3-pyridyl vs. 4-pyridyl) and piperidine (e.g., N-methyl vs. N-ethyl) positions.

- High-Throughput Screening : Use 384-well plates for IC determination against primary and off-targets (e.g., hERG for cardiotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.